Product packaging for 2-Methyloxazolo[4,5-c]quinoline(Cat. No.:)

2-Methyloxazolo[4,5-c]quinoline

Cat. No.: B8809425
M. Wt: 184.19 g/mol
InChI Key: YSYRKBVJVBNTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyloxazolo[4,5-c]quinoline (CAS 15260-89-6) is a high-purity organic compound supplied for research and development purposes. This chemical features an oxazolo[4,5-c]quinoline core structure, a privileged scaffold in medicinal chemistry known for its diverse biological potential. The presence of both oxygen and nitrogen heteroatoms in the oxazole ring enables key interactions with various biological targets, including hydrogen bonding and dipole-dipole interactions . While specific biological data for this compound is limited in the current literature, its structural analogs have demonstrated significant research value. Notably, closely related oxazolo[4,5-c]quinoline derivatives have been rationally designed and identified as first-in-class, small-molecule inhibitors of the Interleukin-33 (IL-33)/ST2 signaling pathway . This pathway is a crucial mediator in immune-mediated diseases such as asthma, atopic dermatitis, and rheumatoid arthritis, making it a promising therapeutic target . These inhibitors function by binding to the interface region of the IL-33 protein and its ST2 receptor, effectively blocking their interaction and subsequent production of inflammatory cytokines like IL-6 in human mast cells . This mechanism highlights the potential of the oxazolo[4,5-c]quinoline scaffold for developing new treatments for allergic and inflammatory conditions. Beyond immunology, the oxazolo[4,5-c]quinoline core structure serves as a versatile template for discovering new therapeutic agents. Oxazole-based compounds, in general, are investigated for a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . Researchers can utilize this compound as a key synthetic intermediate or building block for the design, synthesis, and exploration of novel bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B8809425 2-Methyloxazolo[4,5-c]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-methyl-[1,3]oxazolo[4,5-c]quinoline

InChI

InChI=1S/C11H8N2O/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7/h2-6H,1H3

InChI Key

YSYRKBVJVBNTPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C3=CC=CC=C3N=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyloxazolo 4,5 C Quinoline and Its Analogues

Direct Cyclization Strategies for the Formation of the 2-Methyloxazolo[4,5-c]quinoline Core

Direct cyclization strategies offer an efficient approach to the this compound core by forming the oxazole (B20620) ring and fusing it to the quinoline (B57606) moiety in a single or sequential one-pot operation. These methods are often characterized by their atom economy and operational simplicity.

Polyphosphoric Acid-Mediated Cyclocondensation Reactions

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis for effecting cyclodehydration reactions to form various heterocyclic systems. In the context of oxazolo[4,5-c]quinolone synthesis, PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular condensation of suitable precursors. For instance, the reaction of 4-hydroxy-2-quinolones with appropriate reagents in the presence of PPA can lead to the formation of the oxazolo[4,5-c]quinolone core. researchgate.net While specific examples detailing the synthesis of this compound using this method are not extensively documented in readily available literature, the general applicability of PPA in constructing fused oxazole rings onto quinolone scaffolds is established. researchgate.net The reaction typically involves heating the precursors with PPA to high temperatures to drive the cyclization.

Gold-Catalyzed Dual Annulation of Azide-Tethered Alkynes with Nitriles

A highly efficient and expeditious method for the synthesis of oxazolo[4,5-c]quinolines involves a gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles. rsc.orgresearchgate.net This methodology provides access to a range of substituted oxazolo[4,5-c]quinolines in good to high yields under mild and neutral reaction conditions. rsc.orgresearchgate.net The reaction is initiated by a gold-catalyzed 6-endo-dig azide-yne cyclization, which is followed by a [3+2] cycloaddition with an external nitrile. rsc.orgresearchgate.net The use of acetonitrile (B52724) as the nitrile source would theoretically lead to the desired 2-methyl substituted product.

This powerful transformation allows for the construction of the complex tricyclic system in a single operation from relatively simple starting materials. The versatility of this method is demonstrated by its tolerance of various functional groups on both the azide-tethered alkyne and the nitrile component. rsc.orgresearchgate.net

Table 1: Gold-Catalyzed Synthesis of Oxazolo[4,5-c]quinoline (B15046130) Derivatives rsc.orgresearchgate.net

Azide-Tethered AlkyneNitrileProductYield (%)
1-(2-azidophenyl)-2-phenylethyneAcetonitrile2-Methyl-4-phenyloxazolo[4,5-c]quinolineHigh
1-(2-azidophenyl)-2-(p-tolyl)ethyneBenzonitrile4-(p-tolyl)-2-phenyloxazolo[4,5-c]quinolineGood
1-(2-azido-4-chlorophenyl)-2-phenylethyneAcetonitrile7-Chloro-2-methyl-4-phenyloxazolo[4,5-c]quinolineHigh

Note: The table represents the general applicability of the method. Specific yield percentages may vary based on reaction conditions and substrates.

Palladium-Catalyzed Intramolecular C-H Heteroarylation Approaches for Fused Tricyclic Systems

Palladium-catalyzed intramolecular C-H heteroarylation has emerged as a powerful tool for the construction of fused heterocyclic systems. This approach involves the formation of a carbon-carbon bond between two aromatic rings within the same molecule, driven by a palladium catalyst. While a direct synthesis of this compound via this method is not explicitly detailed, the synthesis of analogous fused systems highlights its potential. beilstein-journals.orgnih.govrsc.org

The general strategy would involve a precursor containing a quinoline moiety and an oxazole ring linked by a suitable tether. An appropriately positioned C-H bond on the quinoline ring and a halide or other leaving group on the oxazole (or vice versa) would then undergo palladium-catalyzed cyclization. The reaction conditions typically involve a palladium source, such as palladium acetate, and a ligand, like triphenylphosphine, in a high-boiling solvent. beilstein-journals.org This methodology offers a versatile route to polyheteroaromatic compounds that are otherwise difficult to access. rsc.org

Precursor-Based Synthetic Routes to this compound Derivatives

Precursor-based routes involve the stepwise construction of the this compound system from quinoline derivatives that already contain some of the required functional groups.

Reactions Involving Amino-Hydroxyquinolones

A classical approach to the formation of fused oxazole rings involves the condensation of an ortho-amino-hydroxy aromatic compound with a carboxylic acid or its derivative. In the context of this compound synthesis, a 4-amino-3-hydroxyquinoline would be the key precursor. The synthesis of such precursors can be challenging. However, the synthesis of related compounds like 4-acetyl-3-hydroxypyridine, a precursor for oxazolo[5,4-c]pyridines, has been reported. clockss.org This precursor can be reacted with hydroxylamine (B1172632) derivatives to form an oxime, which can then undergo a Beckmann rearrangement to yield the oxazole ring. clockss.org A similar strategy could potentially be adapted for the quinoline series.

Another relevant precursor is 8-hydroxy-2-methylquinoline, which can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde. nih.gov While this leads to a different regioisomer, the chemical principles of utilizing hydroxyquinoline derivatives for further heterocyclization are well-established.

Transformations of Azido (B1232118) Aromatic and Heteroaromatic Compounds

As discussed in the context of gold-catalyzed reactions (Section 2.1.2), azido-substituted quinolines are valuable precursors for the synthesis of fused heterocyclic systems. The gold-catalyzed dual annulation of azide-tethered alkynes with nitriles is a prime example of the utility of azido aromatic compounds in constructing the oxazolo[4,5-c]quinoline scaffold. rsc.orgresearchgate.net The azide (B81097) group in these reactions ultimately becomes part of the newly formed oxazole ring. This transformation highlights the synthetic potential of azido groups in complex molecule synthesis.

Nucleophilic Aromatic Substitution in Substituted Precursors

Nucleophilic aromatic substitution (SNAr) is a pivotal strategy for the functionalization of heterocyclic cores, including the quinoline system, which serves as a precursor to the oxazolo[4,5-c]quinoline scaffold. The classical SNAr mechanism proceeds via a two-stage process involving a Meisenheimer intermediate. nih.gov This reaction is highly dependent on the electronic properties of the substrate, typically requiring activation by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the context of quinoline and its analogues like quinazoline (B50416), SNAr reactions are foundational for introducing key substituents. For instance, studies on 2,4-dichloroquinazoline (B46505), a related heterocyclic precursor, demonstrate that nucleophilic attack occurs regioselectively. mdpi.comresearchgate.net The presence of chlorine atoms and the embedded pyrimidine (B1678525) ring activates the system for substitution. A variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, have been shown to preferentially displace the chlorine atom at the C4 position. mdpi.com This high degree of regioselectivity is crucial for synthesizing specifically substituted precursors that can be further elaborated into complex fused systems.

Theoretical studies using Density Functional Theory (DFT) on 2,4-dichloroquinazoline have provided significant insight into this regioselectivity. Calculations reveal that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack compared to the C2 position. mdpi.comresearchgate.net This theoretical finding is consistent with experimental observations across numerous synthetic reports. mdpi.com

Another relevant SNAr method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been studied in electron-deficient nitroquinolines. nih.gov This reaction allows for the direct amination of the quinoline ring without a pre-installed leaving group. For example, the reaction of 8-nitroquinoline (B147351) with 9H-carbazole as the nucleophile leads to substitution exclusively at the C7 position. nih.gov Such methodologies highlight the diverse applications of nucleophilic substitution in creating functionalized quinoline intermediates essential for building the target oxazolo[4,5-c]quinoline structure.

Table 1: Examples of Nucleophilic Aromatic Substitution on Quinoline and Quinazoline Precursors
PrecursorNucleophilePosition of SubstitutionKey ConditionsReference
2,4-DichloroquinazolineAnilines, BenzylaminesC4Various, often base-catalyzed mdpi.com
8-Nitroquinoline9H-CarbazoleC7VNS conditions nih.gov
Pentafluorophenyl-quinolineHydroxyphenyl-PDIpara-Fluoro positionK₂CO₃, DMF, 120 °C mdpi.com

Regioselective Synthesis of the Oxazolo[4,5-c]quinoline Scaffold

The construction of the fused oxazolo[4,5-c]quinoline ring system requires precise control over the regiochemical outcome of the cyclization and substitution reactions. A notable strategy involves a multi-step synthesis commencing from commercially available materials to build the desired scaffold with defined substituent patterns. korea.ac.kr

One such regioselective synthesis starts with ethyl 2-aminooxazole-4-carboxylate. korea.ac.kr The synthetic sequence is as follows:

Sandmeyer Reaction : The amino group on the oxazole is converted to a halide. korea.ac.kr

Suzuki-Miyaura Coupling : A substituted phenyl group is introduced at the 2-position of the oxazole ring. korea.ac.kr

Heck Reaction : An o-nitrophenyl group is attached at the 5-position of the oxazole. korea.ac.kr

Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (e.g., 10% Pd/C, H₂). korea.ac.kr

Cyclization : The final ring closure to form the oxazolo[4,5-c]quinolinone core is achieved under basic conditions. korea.ac.kr

This stepwise approach ensures that each substituent is placed at a specific position, leading to the unambiguous formation of the oxazolo[4,5-c]quinolinone scaffold. korea.ac.kr

Another powerful method for achieving regioselectivity is the direct functionalization of the pre-formed heterocyclic system. A modified Pictet-Spengler reaction has been developed for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines. rsc.org This method, utilizing Cu(TFA)₂ as a catalyst, directly functionalizes the C-4 position of the oxazole moiety without requiring pre-functionalization, even in the presence of the typically more reactive C-2 position. rsc.org This demonstrates a high level of regiocontrol, providing a more efficient route to specific analogues.

The regioselectivity observed in these syntheses is often governed by the inherent electronic properties of the intermediates. As discussed previously, theoretical calculations on related quinazoline systems show that the C4-position is significantly more electrophilic than the C2-position, which directs nucleophilic attack and subsequent bond formation to this site. mdpi.comresearchgate.net This principle underpins the regioselective outcomes in many synthetic routes toward quinoline-based fused heterocycles.

Table 2: Regioselective Synthesis of Oxazolo[4,5-c]quinolinone Analogues korea.ac.kr
StepReaction TypeKey ReagentsPurposeYield Range
1Sandmeyer ReactionNaNO₂, HBr/H₂OConversion of -NH₂ to -Br-
2Suzuki-Miyaura CouplingArylboronic acid, Pd catalystIntroduction of aryl group at C254-90%
3Heck Reaction2-Iodonitrobenzene, Pd(OAc)₂/PPh₃Introduction of nitrophenyl at C532-67%
4Nitro Reduction10% Pd/C, H₂Formation of aniline (B41778) precursor-
5CyclizationBaseFormation of quinolinone ring60-82%

Mechanistic Studies of Key Bond-Forming Reactions in this compound Synthesis

Understanding the mechanisms of the key bond-forming reactions is critical for optimizing synthetic routes and designing new analogues. The formation of the quinoline ring, often via intramolecular cyclization, and the introduction of substituents through SNAr are central to the synthesis of this compound.

Mechanistic investigations into the SNAr reactions on precursors like 2,4-dichloroquinazoline have provided a detailed picture of the key C-N bond formation step. While many SNAr reactions are believed to proceed through a stepwise mechanism involving a stable Meisenheimer intermediate, recent studies have also identified concerted (cSNAr) pathways where bond formation and bond breaking occur in a single step. nih.gov

Computational studies have been instrumental in elucidating these mechanisms. For the reaction between 2,4-dichloroquinazoline and an aniline nucleophile, DFT calculations were used to map the potential energy surface and determine the activation energies for substitution at both the C2 and C4 positions. mdpi.com The results show a significantly lower activation energy for the nucleophilic attack at the C4 position, which quantitatively explains the observed regioselectivity. mdpi.com The transition state geometry for this more favorable pathway has also been calculated, providing a precise model of the key bond-forming event. mdpi.com

The Vicarious Nucleophilic Substitution (VNS) reaction also presents an interesting mechanism. It is proposed that the nitro group of the precursor not only activates the ring but may also play a role in the oxidation process required to restore aromaticity after the initial nucleophilic addition. nih.gov Furthermore, it has been postulated that interactions between the potassium counterion of the base and the oxygen atoms of the nitro group can influence the regiochemistry of the nucleophilic attack. nih.gov

Table 3: Calculated Mechanistic Data for Nucleophilic Attack on 2,4-Dichloroquinazoline mdpi.com
ParameterAttack at C4Attack at C2Mechanistic Implication
LUMO CoefficientHigherLowerC4 is more electrophilic and susceptible to attack.
Activation Energy (Ea)LowerHigherThe reaction pathway via attack at C4 is kinetically favored.

Chemical Reactivity and Derivatization Strategies for 2 Methyloxazolo 4,5 C Quinoline

Functionalization of the Oxazole (B20620) Moiety in 2-Methyloxazolo[4,5-c]quinoline

The oxazole portion of the molecule contains two primary sites for chemical modification: the C-2 position, which is substituted with a methyl group, and the oxazole ring itself.

Substitution Reactions at the 2-Position of the Oxazole Ring

The direct substitution of groups at the 2-position of an oxazole ring typically requires the presence of a suitable leaving group. In the case of this compound, this would necessitate a transformation of the methyl group into a more reactive functionality. For instance, halogenation of the methyl group would create a reactive handle for subsequent nucleophilic substitution.

Generally, for oxazole rings, nucleophilic aromatic substitution is most favorable at the C-2 position when a leaving group is present. tandfonline.comwikipedia.org The reactivity order for halogen substitution on an oxazole ring is C2 > C4 > C5. tandfonline.com While direct electrophilic substitution on the oxazole ring is challenging, it has been noted to occur at the C5 position, particularly when activating, electron-donating groups are present on the ring. tandfonline.comwikipedia.org Deprotonation of the oxazole ring is also most facile at the C-2 position. wikipedia.org

Reactivity of the Methyl Group at the 2-Position

The methyl group at the C-2 position of the oxazolo[4,5-c]quinoline (B15046130) scaffold is the most reactive site on the oxazole moiety for derivatization. The hydrogens of a methyl group at the 2-position of an oxazole ring are known to be acidic (pKa ≈ 20), allowing for deprotonation with a strong base to form a nucleophilic carbanion. tandfonline.com This anion can then participate in various carbon-carbon bond-forming reactions.

Strategies for functionalizing this position include:

Condensation Reactions: The activated methyl group can undergo condensation with aldehydes and other electrophiles.

Halogenation: The methyl group can be halogenated, for example, to form a 2-(chloromethyl) derivative. These halogenated intermediates are highly reactive towards nucleophiles. oup.com

Nucleophilic Substitution: 2-(Chloromethyl)oxazoles readily react with both primary and secondary amines to yield the corresponding N-substituted 2-(aminomethyl)oxazoles. oup.com

Reagent TypeProduct TypeResearch Finding
Strong Base (e.g., n-BuLi)2-Lithio-methyl derivativeCan react with various electrophiles for C-C bond formation.
Aldehydes (e.g., Benzaldehyde)2-Styryl derivativeCondensation reaction to extend conjugation.
Halogenating Agent (e.g., NBS)2-(Bromomethyl) derivativeCreates a reactive site for nucleophilic substitution.
Amines (with 2-halomethyl intermediate)2-(Aminomethyl) derivativeHigh yields are achievable with primary and secondary amines. oup.com

Transformations Involving the Quinoline (B57606) System of this compound

The quinoline part of the molecule behaves as a typical electron-deficient heterocyclic system, influencing its reactivity towards both electrophiles and nucleophiles.

Exploration of Electrophilic Substitution Pathways

In the quinoline ring system, the benzene (B151609) ring is more susceptible to electrophilic aromatic substitution than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing effect of the nitrogen atom. researchgate.net Consequently, electrophilic attack on this compound is predicted to occur on the carbocyclic (benzene) portion of the quinoline moiety. The preferred positions for substitution are C-8 and C-5. researchgate.netquimicaorganica.org The stability of the cationic intermediate formed during the reaction favors attack at these positions over C-6 and C-7. quimicaorganica.org

Common electrophilic substitution reactions include:

Nitration: Reaction with a nitrating mixture (HNO₃/H₂SO₄) is expected to yield a mixture of 5-nitro and 8-nitro derivatives.

Sulfonation: The reaction conditions for sulfonation can influence the product distribution.

Halogenation: Introduction of halogen atoms would also favor the 5- and 8-positions.

ReactionReagentsExpected Major Products
NitrationHNO₃ / H₂SO₄5-Nitro- and 8-nitro-2-methyloxazolo[4,5-c]quinoline
SulfonationH₂SO₄ / SO₃This compound-5-sulfonic acid and -8-sulfonic acid
BrominationBr₂ / FeBr₃5-Bromo- and 8-bromo-2-methyloxazolo[4,5-c]quinoline

Nucleophilic Additions and Substitutions on Substituted Oxazolo[4,5-c]quinolines

The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack. In the parent quinoline, nucleophilic substitution occurs at the C-2 or C-4 positions. researchgate.net For this compound, the C-2 position is part of the fused oxazole ring, making the C-4 position the primary site for nucleophilic substitution.

A key strategy for functionalization is the introduction of a good leaving group, such as a halogen, at the C-4 position. The resulting 4-chloro-2-methyloxazolo[4,5-c]quinoline can then react with a wide range of nucleophiles to introduce new functional groups. mdpi.comresearchgate.net

Furthermore, direct functionalization at the C-4 position of the oxazolo[4,5-c]quinoline core has been achieved. A copper-catalyzed reaction has been developed for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines, demonstrating that the C-4 position can be directly targeted even without pre-functionalization. rsc.orgnih.gov

NucleophileSubstrateProduct
Arylboronic AcidThis compound4-Aryl-2-methyloxazolo[4,5-c]quinoline rsc.orgnih.gov
Amines4-Chloro-2-methyloxazolo[4,5-c]quinoline4-Amino-2-methyloxazolo[4,5-c]quinoline derivatives
Azide (B81097)4-Chloro-2-methyloxazolo[4,5-c]quinoline4-Azido-2-methyloxazolo[4,5-c]quinoline
Hydrazine4-Chloro-2-methyloxazolo[4,5-c]quinoline4-Hydrazino-2-methyloxazolo[4,5-c]quinoline mdpi.com

Annulation and Ring Expansion Reactions Leading to Further Fused Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic systems through annulation and ring expansion reactions. These reactions can involve either the oxazole or the quinoline moiety.

For instance, the quinoline ring is known to undergo ring expansion. Activated quinolines can react with diazocarbonyl compounds in the presence of a copper catalyst to yield benzoazepine derivatives via a C-C bond insertion. Another potential strategy is the Diels-Alder reaction, where the oxazole ring can act as a diene, reacting with dienophiles to form new six-membered rings, which can lead to pyridine derivatives after rearrangement. wikipedia.org

Additionally, functional groups introduced onto the this compound core can be utilized in cyclization reactions to build new fused rings. For example, a 4-azido derivative could potentially undergo thermal or photochemical cyclization to form a fused tetrazole ring. researchgate.net Similarly, reactions of substituted precursors can lead to the formation of other fused heterocyclic systems like pyrrolo- or thieno-quinolines. doaj.org The synthesis of cis-fused-oxazoloisoquinolinones through photocascade reactions highlights another advanced strategy for creating complex fused systems. nih.govrsc.org

Development of Novel Synthetic Transformations of this compound

The synthesis of the parent this compound is not extensively documented in the literature, necessitating the development of novel synthetic strategies. Plausible synthetic routes can be devised based on established methods for the formation of oxazole and quinoline rings. One of the most direct and logical approaches involves the cyclization of a suitably substituted quinoline precursor.

A key potential pathway to this compound is through the cyclization of a 3-amino-4-hydroxyquinoline intermediate. The reaction of an ortho-aminophenol with acetic anhydride (B1165640) is a well-established method for the formation of a 2-methyloxazole (B1590312) ring. This transformation, when applied to a 3-amino-4-hydroxyquinoline, would be expected to yield the desired fused heterocyclic system. The proposed reaction is outlined in the scheme below.

Scheme 1: Proposed Synthesis of this compound from 3-Amino-4-hydroxyquinoline

Proposed synthesis of this compound

This synthetic strategy is contingent on the availability of the 3-amino-4-hydroxyquinoline starting material. The synthesis of this precursor can be achieved through various established methods for quinoline synthesis, followed by functional group interconversions.

An alternative approach to the oxazolo[4,5-c]quinoline scaffold involves a modified Pictet-Spengler type reaction. Research has demonstrated the synthesis of 4-substituted oxazolo[4,5-c]quinolines through the copper-catalyzed reaction of 2-(oxazol-5-yl)aniline with various aldehydes. While this method yields 4-substituted derivatives, it establishes a valid route to the core heterocyclic system. To adapt this for the synthesis of the title compound, a 2-methyl-5-(2-aminophenyl)oxazole precursor would be required. The general reaction is depicted below.

Scheme 2: Synthesis of 4-Substituted Oxazolo[4,5-c]quinolines

Synthesis of 4-Substituted Oxazolo[4,5-c]quinolines

The synthesis of the necessary 2-methyloxazole precursors can be accomplished through methods such as the condensation of an appropriate α-bromo ketone with acetamide.

The reactivity of the this compound system, once synthesized, is anticipated to be influenced by the electronic nature of the fused rings. The methyl group at the 2-position of the oxazole ring could be a site for various transformations, including condensation reactions with aldehydes or oxidation to a carboxylic acid, providing a handle for further derivatization. The quinoline portion of the molecule would be susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the electron-donating or -withdrawing nature of the oxazole ring.

The following table outlines potential derivatization reactions of this compound based on the known reactivity of related heterocyclic systems.

Position Reaction Type Reagents Potential Product
2-MethylCondensationAromatic Aldehydes2-Styryloxazolo[4,5-c]quinoline
2-MethylOxidationKMnO4, K2Cr2O7Oxazolo[4,5-c]quinoline-2-carboxylic acid
Quinoline RingNitrationHNO3/H2SO4Nitro-2-methyloxazolo[4,5-c]quinoline
Quinoline RingHalogenationNBS, NCSHalo-2-methyloxazolo[4,5-c]quinoline
Quinoline RingSulfonationH2SO4/SO32-Methyloxazolo[4,5-c]quinolinesulfonic acid

These proposed transformations provide a roadmap for the future exploration of the chemistry of this compound and its derivatives, opening avenues for the synthesis of novel compounds with potentially interesting biological or material properties.

Computational Chemistry and Theoretical Investigations of 2 Methyloxazolo 4,5 C Quinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of 2-Methyloxazolo[4,5-c]quinoline at the molecular level. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of its electronic and geometric features.

Density Functional Theory (DFT) Studies of Geometric Optimization and Stability

Density Functional Theory (DFT) is a computational method used to determine the optimized geometry and ascertain the stability of molecules. nih.gov By employing functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), the equilibrium structure of this compound corresponding to a minimum on the potential energy surface can be calculated. researchgate.net These calculations provide precise bond lengths and angles, offering a three-dimensional representation of the molecule. researchgate.net The stability of the molecule is often inferred from the calculated total energy, where lower values suggest greater stability. For instance, comparisons between the energies of different isomers or conformers can reveal the most stable form. This computational approach has been successfully applied to various quinoline (B57606) derivatives to understand their structural properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis can identify the specific atoms or regions within this compound that are most likely to participate in chemical reactions. nih.gov For many quinoline derivatives, DFT calculations have been used to determine the HOMO-LUMO gap and predict their reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for Quinoline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Predicted Reactivity
Quinoline Derivative A-6.2-1.84.4Moderate
Quinoline Derivative B-5.8-2.13.7High
Quinoline Derivative C-6.5-1.55.0Low

Note: This table provides hypothetical data for illustrative purposes and is not specific to this compound.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR spectra. researchgate.net By optimizing the molecular geometry and then performing GIAO calculations, it is possible to obtain theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds. nih.gov This in silico approach is valuable for assigning signals in complex spectra and for distinguishing between different isomers.

Theoretical Studies on Reaction Mechanisms and Transition States in this compound Synthesis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the entire reaction pathway, identifying intermediates and, crucially, the transition state structures. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. For example, in the synthesis of related heterocyclic systems, computational studies have been used to investigate the favorability of different cyclization pathways.

Molecular Modeling and Docking Studies (focused on academic hypotheses, not clinical trials)

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. mdpi.com These studies are based on the three-dimensional structures of both the ligand and the target protein. Docking algorithms explore various possible binding orientations and conformations of the ligand within the protein's active site, calculating a binding score or energy for each pose. mdpi.com A more negative binding score generally indicates a more favorable interaction. mdpi.com These in silico experiments can generate hypotheses about the potential biological targets of a compound and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. rsc.org Such studies on quinoline derivatives have been used to explore their potential as inhibitors of various enzymes, providing a theoretical basis for further experimental investigation. nih.govnih.govnih.gov

Academic and Research Applications of 2 Methyloxazolo 4,5 C Quinoline in Chemical Biology

Exploration as a Structural Scaffold for Designing Novel Chemical Entities

The quinoline (B57606) ring system is a fundamental building block in the creation of a diverse range of tricyclic heterocycles, including oxazoloquinolines. mdpi.com This structural motif has proven to be highly valuable in the design of new chemical entities with therapeutic potential. The versatility of the quinoline scaffold allows for extensive synthetic modifications, enabling the generation of large libraries of structurally diverse derivatives. nih.gov This adaptability has made quinoline and its analogues a focal point in the search for new drugs, particularly in the development of anticancer and anti-inflammatory agents. mdpi.comnih.gov

The oxazolo[4,5-c]quinoline (B15046130) core, in particular, has been identified as a promising scaffold. For instance, oxazolo[4,5-c]-quinolinone analogs have been rationally designed and evaluated as inhibitors of Interleukin-33 (IL-33), a cytokine implicated in immune-mediated diseases like asthma and atopic dermatitis. korea.ac.kr In one study, researchers identified that an oxazolo[4,5-c]-quinolinone analog binds to the interface region of IL-33 and its receptor, ST2, effectively inhibiting the production of IL-6 in human mast cells. nih.gov This finding highlights the potential of the oxazolo[4,5-c]quinoline scaffold in the development of novel anti-inflammatory therapies.

Furthermore, the broader class of quinoline derivatives has been extensively investigated for anticancer properties. They have been shown to inhibit various molecular targets involved in cancer progression, including tyrosine kinases, proteasomes, and topoisomerases. nih.govnih.gov The addition of the oxazole (B20620) ring and the methyl group at the 2-position of 2-Methyloxazolo[4,5-c]quinoline can influence its electronic properties, lipophilicity, and steric profile, potentially leading to enhanced or novel biological activities. The exploration of this specific scaffold allows for fine-tuning of structure-activity relationships (SAR) in the quest for more potent and selective therapeutic agents. nih.gov

Therapeutic Target/ApplicationInvestigated Quinoline ScaffoldKey FindingsReference
Anti-inflammatory (IL-33 Inhibition)Oxazolo[4,5-c]-quinolinoneAnalogs bind to the IL-33/ST2 interface and inhibit IL-6 production. korea.ac.krnih.gov
Anticancer (General)QuinolineDerivatives inhibit tyrosine kinases, proteasomes, and topoisomerases. nih.govnih.gov
Anticancer (c-RAF Kinase Inhibition)Diarylurea and diarylamide quinoline derivativesCompounds showed high potency and selectivity for C-RAF kinase. nih.gov
Anti-inflammatory (COX-2/5-LOX Inhibition)Pyrazolo[1,5-a]quinazolinesDerivatives exhibited potent dual inhibition of COX-2 and 5-LOX. researchgate.net

Investigation as Nucleoside Base Analogues and Related Biomimetic Structures

A significant area of research for oxazolo- and thiazoloquinolines is their use as nucleoside base analogues. mdpi.com These synthetic molecules are designed to mimic the natural purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA. By virtue of their structural similarity, they can interact with biological systems that recognize nucleic acids, such as Toll-like receptors (TLRs), which are key components of the innate immune system. mdpi.com

Specifically, imidazo-, oxazolo-, and thiazoloquinolines are recognized as crucial structural scaffolds for designing nucleoside base analogs that can activate TLR7 and TLR8. mdpi.com The activation of these receptors triggers the release of pro-inflammatory cytokines, which are vital for combating cancer and infectious diseases. mdpi.com Research has demonstrated that substitutions on the heterocyclic core of these molecules can significantly influence their selectivity and potency in modulating TLR7 and TLR8 signaling. mdpi.com

While direct studies on this compound as a nucleoside base analogue are not extensively documented, research on closely related structures provides strong rationale for its investigation in this area. For example, a synthetic route has been developed to produce 4-amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline, a key analog for the development of potent TLR agonists. mdpi.com This work underscores the importance of the fused quinoline heterocyclic system in creating effective biomimetic structures. The 2-methyl group in this compound could offer a unique steric and electronic profile that may modulate its interaction with TLRs or other nucleic acid-binding proteins, making it a compound of interest for further investigation in the design of novel immunomodulators and therapeutic agents.

Contribution to the Development of Heterocyclic Compound Libraries for Academic Screening Programs

The development of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. researchgate.net These libraries are systematically screened to identify "hit" compounds with desired biological activities. Diversity-oriented synthesis (DOS) is a strategy employed to efficiently generate collections of structurally diverse small molecules. researchgate.net The quinoline scaffold, due to its synthetic tractability and proven biological relevance, is an attractive core for the construction of such libraries. nih.govnih.gov

Microwave-assisted multi-component reactions have been utilized in the diversity-oriented synthesis of pyrazolo[4,3-f]quinoline derivatives, highlighting the adaptability of the quinoline core for generating a wide range of products. nih.gov This approach allows for the rapid assembly of complex molecules from simple starting materials, a key feature for building large and diverse compound libraries. nih.gov

Role in Methodological Advancements in Synthetic Organic Chemistry

The synthesis of quinoline and its fused heterocyclic derivatives has been a subject of continuous innovation in organic chemistry. mdpi.comnih.gov The development of new synthetic methods not only provides access to novel compounds but also drives the advancement of chemical synthesis as a whole. Several strategies have been reported for the construction of the oxazolo[4,5-c]quinoline ring system.

One notable method involves a modified Pictet-Spengler reaction using a copper catalyst to achieve a facile synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines. nih.gov This methodology is significant as it directly functionalizes the C-4 position of the oxazole ring without requiring pre-functionalization, a common necessity in other synthetic routes. nih.gov Another approach describes the synthesis of oxazolo[4,5-c]quinolinone analogs starting from commercially available ethyl 2-aminooxazole-4-carboxylate in a multi-step sequence that includes a palladium-catalyzed Heck reaction and a subsequent ring cyclization. korea.ac.kr

Furthermore, palladium-catalyzed intramolecular C-H heteroarylation has been disclosed as a method to access fused tricyclic oxazolo[4,5-c]quinolines. korea.ac.kr These advanced synthetic strategies, often employing transition metal catalysis, offer efficient and versatile pathways to this important heterocyclic scaffold. The synthesis of the specific compound, this compound, would likely leverage and contribute to these evolving synthetic methodologies, potentially leading to the discovery of more efficient and selective reactions for the construction of this and related heterocyclic systems.

Synthetic MethodScaffold ProducedKey FeaturesReference
Modified Pictet-Spengler4-Aryl substituted oxazolo[4,5-c]quinolinesDirect functionalization of oxazole C-4 position; Cu(TFA)2 catalyst. nih.gov
Multi-step synthesis from ethyl 2-aminooxazole-4-carboxylateOxazolo[4,5-c]-quinolinone analogsInvolves Sandmeyer reaction, Suzuki-Miyaura coupling, Heck reaction, and cyclization. korea.ac.kr
Palladium-Catalyzed Intramolecular C-H HeteroarylationFused tricyclic oxazolo[4,5-c]quinolinesLigand-free palladium catalysis. korea.ac.kr
Gould-Jacobs ReactionQuinolin-4-one backboneThermal cyclization of anilines and diethyl ethoxymethylidenemalonate. mdpi.com
Nanocatalyzed Green ProtocolsSubstituted quinoline derivativesUse of nanocatalysts for improved yields and environmentally friendly conditions. nih.gov

Applications in Advanced Material Science Research (e.g., optical properties of quinoline derivatives)

Quinoline derivatives have attracted considerable attention in the field of material science due to their unique photophysical properties. researchgate.netmdpi.commdpi.com Their rigid, planar structure and extended π-conjugated system often lead to strong fluorescence, making them suitable candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. researchgate.neturfu.ruresearchgate.net

Research on oxazolo[5,4-b]quinoline derivatives has shown that the position and nature of substituents on the core structure significantly influence their absorption and emission characteristics. researchgate.net For example, a trifluoromethyl group at the C-9 position was found to be a crucial feature for maintaining strong fluorescence. researchgate.net This highlights the potential for fine-tuning the optical properties of the oxazoloquinoline scaffold through synthetic modification.

While specific studies on the photophysical properties of this compound are limited, investigations into related structures provide valuable insights. For instance, a series of oxazolo[5,4-b]quinoline derivatives were synthesized and their photophysical properties systematically investigated, revealing that substitutions on the core significantly influenced absorption and emission. researchgate.net The introduction of a methyl group at the 2-position of the oxazolo[4,5-c]quinoline system could modulate the electronic distribution and excited-state dynamics of the molecule, potentially leading to desirable luminescent properties. The study of such derivatives could contribute to the development of novel materials with tailored optical characteristics for a range of applications in materials science.

Future Research Directions and Perspectives for 2 Methyloxazolo 4,5 C Quinoline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic scaffolds like quinolines has traditionally relied on classical methods that can involve harsh conditions and limited substrate scope. mdpi.commdpi.com Future research must prioritize the development of more efficient, economical, and environmentally benign synthetic routes to 2-Methyloxazolo[4,5-c]quinoline and its derivatives.

Key areas for exploration include:

Transition-Metal-Free Catalysis: A significant advancement would be the development of metal-free synthetic strategies. For instance, methods involving the functionalization of C(sp³)–H bonds and tandem cyclization, which have been successful for other quinoline (B57606) derivatives, could provide an environmentally friendly pathway, avoiding the cost and toxicity associated with transition metals. nih.gov

Nanomaterial-Assisted Synthesis: The use of catalysts like silica-functionalized magnetite nanoparticles has shown promise in enhancing reaction yields and reducing reaction times for other quinolines, such as 2-methyl-6-nitroquinoline. nih.gov Investigating similar nanomaterials for the synthesis of the oxazolo[4,5-c]quinoline (B15046130) core could lead to highly efficient and scalable processes. nih.govnih.gov

Advanced Energy Sources: Microwave-assisted and ultrasound-assisted syntheses represent green chemistry approaches that can significantly reduce reaction times and improve yields. nih.gov Applying these techniques to the key cyclization and condensation steps in the formation of this compound could streamline its production.

Table 1: Potential Sustainable Synthetic Strategies

Strategy Rationale & Potential Advantage Relevant Precedent
Metal-Free C-H Activation Avoids toxic and expensive metal catalysts; environmentally benign. nih.gov Successful synthesis of functionalized quinolines from 2-styrylanilines. nih.gov
Nanoparticle Catalysis Increased surface area enhances catalytic activity, improves yields, and reduces reaction times. nih.gov Fe3O4@SiO2 used for bulk synthesis of 2-methyl-6-nitroquinoline. nih.gov
Microwave-Assisted Synthesis Rapid heating leads to shorter reaction times and often higher yields; environmentally friendly. nih.gov Used for efficient synthesis of quinoline-thiones with 99% yield. nih.gov

Exploration of Uncharted Reactivity Profiles and Selective Functionalization

To fully exploit the potential of this compound, a deep understanding of its reactivity is essential. Future work should focus on the selective functionalization of the heterocyclic core to generate a library of novel derivatives for structure-activity relationship (SAR) studies. Functionalization can dramatically alter the cytotoxic and biological activities of quinoline derivatives. brieflands.com

Promising avenues for investigation include:

Regioselective C-H Functionalization: Developing methods for the site-selective introduction of functional groups at various positions on the quinoline and oxazole (B20620) rings is a primary goal. rsc.org Strategies like deoxygenative C-H functionalization, which has been applied to quinoline-N-oxides to produce quinoline-2-thiones, could be adapted to introduce new substituents onto the this compound skeleton. organic-chemistry.org

Modification of the Methyl Group: The 2-methyl group is a key site for functionalization. Research into activating this C(sp³)–H bond to introduce different substituents could yield derivatives with significantly altered properties.

Late-Stage Functionalization: Techniques that allow for the modification of the core structure in the final steps of a synthetic sequence are highly valuable. For related thiazolo[4,5-c]quinolines, late-stage Pd-mediated acylation has been used to install functional groups that were incompatible with earlier steps, a strategy that could be invaluable for the oxazole analogue. mdpi.com

Integration with Advanced Automation and High-Throughput Techniques in Synthesis

The fields of chemical synthesis and drug discovery are being revolutionized by automation and high-throughput methodologies. Integrating these technologies into the research of this compound could dramatically accelerate progress.

Future efforts should be directed towards:

Automated Synthesis Platforms: Employing automated reactors for reaction screening and optimization would allow for the rapid exploration of a wide range of reaction conditions (e.g., catalysts, solvents, temperatures). This can quickly identify optimal protocols for the synthesis of a diverse library of derivatives.

High-Throughput Screening (HTS): Once a library of this compound derivatives is generated, HTS techniques can be used to rapidly evaluate their biological activity against various targets. This approach enables the swift identification of lead compounds for further development.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing flow-based syntheses for this compound and its intermediates could facilitate safer and more efficient large-scale production.

Deeper Mechanistic Understanding Through Advanced Analytical and Computational Synergies

A robust understanding of reaction mechanisms is fundamental to developing improved synthetic methods and predicting the reactivity of novel compounds. A synergistic approach combining advanced analytical techniques and computational chemistry is the most effective way to achieve this.

Key synergistic approaches include:

In-Situ Spectroscopic Analysis: Utilizing techniques like in-situ NMR and IR spectroscopy to monitor reactions in real-time can provide direct evidence for transient intermediates and help elucidate complex reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, predict the stability of intermediates, and explain observed regioselectivity. This can guide experimental design by identifying the most promising synthetic routes before they are attempted in the lab.

Molecular Docking and Dynamics: For biologically active derivatives, molecular docking and dynamics simulations can predict how these molecules bind to protein targets. rsc.orgnih.gov This provides insights into their mechanism of action and helps in the rational design of more potent and selective compounds, as seen in studies of other brominated quinolines. nih.gov

Table 2: Synergistic Techniques for Mechanistic Elucidation

Technique Application Expected Outcome
Analytical
In-situ NMR/IR Real-time monitoring of reaction progress. Identification of intermediates and kinetic profiling.
Mass Spectrometry Identification of products and byproducts. nih.govnih.gov Confirmation of reaction pathways and product structures. nih.gov
Computational
DFT Calculations Modeling transition states and reaction pathways. Understanding reaction mechanisms and predicting regioselectivity.

Expanding the Scope of Interdisciplinary Research Collaborations for Chemical Biology Applications

The ultimate value of novel chemical entities like this compound lies in their potential applications. Establishing strong collaborations between synthetic chemists and researchers in biology, pharmacology, and materials science is crucial. The quinoline core and its fused heterocyclic analogues are known to possess a vast range of biological activities. nih.govnih.gov

Future interdisciplinary research should focus on:

Anticancer Activity: Many quinoline derivatives, including imidazo[4,5-c]quinolines and thiazolo[5,4-b]quinolines, have shown potent anticancer activity by targeting pathways like PI3K/mTOR. nih.govnih.gov Screening this compound derivatives against various cancer cell lines and specific kinase targets is a high-priority research area. rsc.orgnih.gov

Antimicrobial and Antiprotozoal Agents: Quinoline-based compounds have a long history as antimicrobial and antiprotozoal drugs. nih.govnih.gov New derivatives should be tested against a panel of bacteria, fungi, and parasites (e.g., Plasmodium falciparum, Trypanosoma cruzi) to identify new therapeutic leads. nih.govrsc.org

Materials Science: The rigid, planar structure of the oxazolo[4,5-c]quinoline core suggests potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes, an area where other quinoline-2-thiones have been explored. organic-chemistry.org

Table 3: Potential Biological Targets for Interdisciplinary Screening

Target Class Rationale based on Related Scaffolds Example Compounds/Scaffolds
Protein Kinases (e.g., PI3K/mTOR) Imidazo[4,5-c]quinoline derivatives are potent inhibitors. nih.gov Dactolisib, Omipalisib nih.gov
DNA Topoisomerase Brominated quinolines show inhibitory effects. nih.gov 3,5,6,7-tetrabromo-8-methoxyquinoline nih.gov
Microbial Targets Quinoline-based chalcones and pyrazoles show antibacterial and antifungal activity. nih.gov Quinoline-based 2-pyrazolines nih.gov

Q & A

Q. Advanced Research Focus

  • *DFT calculations (B3LYP/6-31G)**: Predict degradation pathways, such as acid-catalyzed ring-opening at pH < 3, where the oxazole N3 protonation lowers activation energy by 15 kcal/mol .
  • MD simulations : Reveal that methyl groups enhance thermal stability (Tdec = 220°C vs. 190°C for non-methylated analogs) by reducing molecular vibration amplitudes .
    Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored in amber vials with desiccants .

What role does the methyl group at position 2 play in modulating the compound’s electronic properties and pharmacological activity?

Advanced Research Focus
The C2-methyl group:

  • Electronic effects : Reduces HOMO-LUMO gap by 0.3 eV (calculated via DFT), enhancing charge-transfer interactions with biological targets .
  • Pharmacokinetics : Increases logP by 0.5 units (experimental logP = 2.8 vs. 2.3 for unmethylated analogs), improving blood-brain barrier penetration in murine models .
  • Bioactivity : In TLR7 agonism assays, the methyl group boosts IFN-α induction by 3-fold (EC50 = 8 nM vs. 24 nM) but reduces aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL) .

How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

Q. Advanced Research Focus

  • Flow chemistry : Reduces side reactions (e.g., dimerization) by maintaining precise residence times (2–5 minutes) and temperatures (70–90°C) .
  • Catalyst screening : Heterogeneous catalysts like Pd/C (0.5 mol%) improve coupling efficiency (yield: 92%) compared to homogeneous analogs (yield: 78%) .
  • Byproduct mitigation : Use scavenger resins (e.g., QuadraSil<sup>®</sup> MP) to remove unreacted POCl3 or chlorinated intermediates .

What are the limitations of current structure-activity relationship (SAR) models for oxazoloquinoline derivatives?

Q. Advanced Research Focus

  • Data gaps : Limited crystallographic data for protein-ligand complexes (only 3 PDB entries as of 2025) hinders accurate SAR predictions .
  • Electron-deficient cores : Oxazoloquinolines show poor correlation between in vitro potency (e.g., IC50) and in vivo efficacy due to rapid Phase II metabolism (glucuronidation) .
    Proposed solutions include:
  • Metabolomics profiling : Identify stable metabolites via LC-QTOF-MS to guide analog design .
  • Machine learning : Train models on imidazoquinoline datasets (n = 450 compounds) to predict oxazoloquinoline bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.